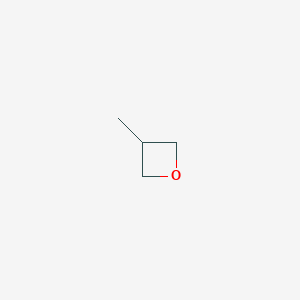

3-Methyloxetane

Descripción

Evolution of Oxetane (B1205548) Ring Systems in Organic Synthesis

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a valuable component in modern organic chemistry. acs.orgmdpi.com For a long time, these strained ring systems were largely overlooked by the synthetic community. tandfonline.com The inherent ring strain, with an energy of approximately 106 kJ/mol, presents significant challenges to their synthesis. researchgate.net Traditional methods, most notably the Williamson etherification involving the intramolecular cyclization of a 1,3-halohydrin, have been a reliable strategy for forming the oxetane core. acs.orgunl.edu However, this approach can be limited by the need for functionalized precursors and the often slow kinetics of forming a four-membered ring compared to its three-, five-, or six-membered counterparts. acs.org

Over the past few decades, the landscape has evolved significantly with the development of novel synthetic methodologies. acs.orgresearchgate.net These include strategies like epoxide-opening and ring-closure sequences that can produce enantioenriched oxetanes. acs.org The increasing prevalence of the oxetane motif in biologically active natural products, such as the well-known anticancer agent paclitaxel (B517696) (Taxol), spurred further interest. acs.orgmdpi.com In Taxol, the oxetane ring is believed to act as a conformational lock or a hydrogen-bond acceptor, crucial for its biological activity. acs.org This has led to the widespread adoption of oxetanes in medicinal chemistry, where they are used to fine-tune physicochemical properties of drug candidates. acs.orgethz.ch

Academic Significance of Four-Membered Ethers in Chemical Research

The academic interest in four-membered ethers, or oxetanes, stems from their unique combination of stability and reactivity. acs.org While stable enough to be incorporated as motifs in complex molecules, their significant ring strain makes them susceptible to ring-opening and ring-expansion reactions, rendering them versatile synthetic intermediates. acs.orgresearchgate.netsioc-journal.cn This dual nature allows chemists to exploit them in diverse ways.

The strain in the small ring facilitates cleavage with a variety of nucleophiles (including carbon, oxygen, nitrogen, and sulfur), rearrangements, and ring expansions to form larger oxygen-containing heterocycles. acs.orgresearchgate.netsioc-journal.cn Activating the oxetane ring, typically with a Lewis or Brønsted acid, is often required to initiate these transformations. researchgate.net Beyond simple ring-opening, research has uncovered more complex reactions. While cationic ring-opening polymerization has been extensively studied, other useful organic reactions of oxetanes were not widely reported until more recently. radtech.org These newer discoveries include anionic ring-opening alternating copolymerizations with cyclic carboxylic anhydrides and various addition reactions, expanding the synthetic utility of the oxetane core. radtech.org The study of these reactions provides fundamental insights into the chemical behavior of strained cyclic systems. unizar.es

Research Trajectories and Current State of 3-Methyloxetane Investigations

Research concerning this compound and its derivatives has largely focused on their synthesis and subsequent use as monomers for creating advanced functional polymers. chemimpex.com A key intermediate in this field is 3-hydroxymethyl-3-methyloxetane (HMMO), which can be synthesized via the cyclization of 1,1,1-tris(hydroxymethyl)ethane (B165348) (TME) with diethyl carbonate, followed by thermal decarboxylation. google.comresearchgate.net

From HMMO, a variety of other functionalized this compound monomers can be prepared. For instance, HMMO can be converted to 3-bromomethyl-3-methyloxetane (BrMMO) or 3-(chloromethyl)-3-methyloxetane (B1585086). chemimpex.comgoogle.com These halogenated derivatives are versatile building blocks that can undergo SN2 displacement reactions to introduce a wide range of functional groups. google.com One notable example is the synthesis of 3-azidomethyl-3-methyloxetane (AMMO) from a tosylated HMMO derivative and sodium azide (B81097). researchgate.net

The primary research trajectory for these monomers is their cationic ring-opening polymerization (CROP) to produce polyethers with pendant functional groups. researchgate.netscientific.netresearchgate.net This method allows for the creation of polymers with tailored properties. A prominent example is poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO), an energetic polymer used as a binder in solid propellants and polymer-bonded explosives (PBX). aston.ac.ukbibliotekanauki.pl The copolymerization of 3-nitratomethyl-3-methyloxetane (NIMMO) with tetrahydrofuran (B95107) (THF) is another strategy to create energetic binders with more suitable mechanical properties. bibliotekanauki.pl Research also explores the synthesis of other energetic polymers, such as poly(3-difluoroaminomethyl-3-methyloxetane) (PDFAMO), for similar applications. scientific.net These investigations highlight the importance of this compound derivatives in the field of materials science, particularly for energetic materials. scientific.netaston.ac.ukbegellhouse.com

Interactive Data Tables

Physical Properties of this compound and Derivatives

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| This compound | 2167-38-6 | C₄H₈O | 59.0 ± 8.0 at 760 mmHg | 0.9 ± 0.1 |

| 3-Hydroxymethyl-3-methyloxetane (HMMO) | 3143-02-0 | C₅H₁₀O₂ | 80 / 40 mmHg | 1.024 g/mL at 25 °C |

| This compound-3-carboxylic acid | 134533-03-2 | C₅H₈O₃ | 58 - 63 (Melting Point) | Not Available |

Data sourced from references chemicalbook.comchemsrc.comsynquestlabs.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQHJNIGWOABDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336145 | |

| Record name | 3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-38-6 | |

| Record name | 3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyloxetane and Its Functionalized Derivatives

Catalytic and Stereoselective Routes to 3-Methyloxetane

The development of efficient and selective methods to construct the strained oxetane (B1205548) ring is a primary challenge in synthetic chemistry. acs.org Catalytic approaches, particularly those that control stereochemistry, are essential for accessing optically pure materials for applications in drug discovery and chiral polymers.

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic synthesis. diva-portal.org For chiral oxetanes, such as the (R)- and (S)-enantiomers of this compound, several strategies are employed. A common approach involves the enantioselective reduction of a β-functionalized ketone precursor, followed by an intramolecular Williamson ether synthesis to form the ring. For instance, the reduction of a β-haloketone using a chiral reducing agent can generate an optically active halohydrin, which then cyclizes under basic conditions to yield the chiral oxetane. acs.org

A key precursor for chiral this compound is (R)- or (S)-1,3-butanediol, which can be accessed with high enantiomeric purity. acs.org The diol can then be selectively functionalized and cyclized. General strategies applicable to this transformation include:

Kinetic Resolution: A chiral catalyst selectively reacts with one enantiomer of a racemic precursor, leaving the other enantiomer unreacted and thus enriched. diva-portal.org

Asymmetric Synthesis: A prochiral starting material is converted into a chiral product through the use of a chiral catalyst or reagent. diva-portal.org

Chiral Pool Synthesis: A readily available, enantiomerically pure natural product is used as the starting material for a multi-step synthesis. diva-portal.org

These established principles guide the synthesis of specific enantiomers of this compound, which are critical for creating polymers with defined stereochemistry or for use as chiral building blocks.

Table 1: General Strategies for Enantioselective Synthesis

| Strategy | Description | Application to this compound |

|---|---|---|

| Asymmetric Synthesis | A prochiral precursor is stereoselectively converted to a chiral product using a chiral catalyst. | Enantioselective reduction of a β-keto ester followed by cyclization. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent. | Selective enzymatic acylation of racemic 1,3-butanediol (B41344), followed by cyclization of the desired enantiomer. |

| Chiral Pool | Utilizes readily available chiral molecules from nature as starting materials. | Conversion of chiral precursors like β-hydroxybutyrate into chiral 1,3-butanediol for subsequent cyclization. |

While classic methods like the Paternò-Büchi reaction ([2+2] photocycloaddition) are known for oxetane synthesis, modern research has focused on transition metal-catalyzed routes that offer greater control and milder reaction conditions. These methods often involve the intramolecular cyclization of a functionalized alcohol or the direct cycloaddition of precursors. chemrxiv.org

A notable emerging strategy involves the copper-catalyzed conversion of epoxides. Researchers have developed a method where a difluorocarbene species, stabilized by a copper catalyst, reacts with readily available epoxides. nus.edu.sg This process triggers a site-selective ring cleavage and subsequent cyclization to yield the corresponding oxetane framework, demonstrating a novel ring-expansion approach to the oxetane core. nus.edu.sg While initially demonstrated for fluorinated oxetanes, the principle represents a significant advance in catalytic oxetane synthesis. nus.edu.sg

Furthermore, visible-light photoredox catalysis, often in conjunction with transition metals, has emerged as a powerful tool for generating radicals under mild conditions, which can then be used in ring-forming reactions. chemrxiv.org Although many applications focus on functionalizing an existing oxetane ring, the underlying principles can be adapted for de novo ring construction. acs.orgchemrxiv.org

Enantioselective Access to Chiral this compound Enantiomers

Strategic Approaches to Functionalized this compound Derivatives

The true utility of the this compound scaffold is realized through its functionalized derivatives, which act as monomers for polymerization or as platforms for conjugation and the creation of complex molecular architectures.

Functionalized this compound derivatives are key monomers for cationic ring-opening polymerization (CROP), which produces polyether backbones with pendant functional groups. A common starting material for these monomers is 3-hydroxymethyl-3-methyloxetane (HMMO). dtic.mil From HMMO, a variety of other functional groups can be introduced.

For example, 3-bromomethyl-3-methyloxetane (BrMMO) can be synthesized in high yield from HMMO and serves as a versatile intermediate for introducing groups like azides via SN2 displacement. google.com The resulting 3-azidomethyl-3-methyloxetane (AMMO) is an important energetic monomer. researchgate.net Similarly, tosylated derivatives of HMMO can be prepared and used in subsequent nucleophilic substitution reactions or directly in polymerizations. dtic.milresearchgate.net These monomers can undergo controlled polymerization to produce polymers with predetermined molecular weights and functionalities. dtic.mil

Table 2: Key Functionalized this compound Monomers

| Monomer Name | Abbreviation | Precursor | Synthetic Utility |

|---|---|---|---|

| 3-Hydroxymethyl-3-methyloxetane | HMMO | Trimethylol ethane | Starting material for other functionalized monomers. |

| 3-Bromomethyl-3-methyloxetane | BrMMO | HMMO | Intermediate for nucleophilic substitution to create other monomers. google.com |

| 3-Azidomethyl-3-methyloxetane | AMMO | BrMMO or Tosyl-MMO | Monomer for energetic polymers (e.g., PAMMO); handle for "click" chemistry. researchgate.net |

| 3-Tosyloxymethyl-3-methyloxetane | Tosyl-MMO | HMMO | Polymerizable monomer and precursor for azide (B81097) and other functional groups. dtic.milresearchgate.net |

| 3-Difluoroaminomethyl-3-methyloxetane | DFAMO | HMMO | Monomer for energetic polymers (PDFAMO) for solid propellants. |

The pendant functional groups on polymers derived from this compound monomers are ideal handles for post-polymerization modification. This allows for the covalent attachment (conjugation) of biomolecules, dyes, or other moieties. acs.org A powerful technique for this is the copper-catalyzed azide-alkyne cycloaddition, or "click" chemistry. Polymers like poly(3-azidomethyl-3-methyl oxetane) (PAMMO) can be readily derivatized by reacting the pendant azide groups with alkyne-functionalized molecules. researchgate.net

This strategy enables the construction of advanced materials, including amphiphilic graft copolymers and polymer brushes designed for "soft nanoarchitectonics". acs.orgresearchgate.net For example, by clicking on moieties like adamantane (B196018) or cyclodextrin, polymers can be designed to participate in host-guest chemistry, leading to the formation of self-assembled supramolecular structures. acs.org This approach combines the robustness of the polyether backbone with the dynamic and reversible nature of non-covalent interactions, opening pathways to stimuli-responsive materials and complex nano-systems. researchgate.net

Synthesis of Monomers for Controlled Polymerization

Emerging Synthetic Transformations for Oxetane Ring Construction

Innovation in synthetic methodology continues to provide novel and more efficient ways to construct the oxetane ring. Beyond traditional cyclizations, several emerging transformations are noteworthy for their elegance and potential for broader application. Current time information in Bangalore, IN.researchgate.net

One of the most significant recent advances is the synthesis of oxetanes via the intramolecular C–H functionalization of alcohols. acs.org This methodology uses a hypervalent iodine reagent and light to generate a radical at an unactivated C(sp³)–H bond, which then undergoes cyclization to form the oxetane ring. This approach offers a new synthetic disconnection and is powerful enough for the late-stage functionalization of complex molecules, such as steroids, demonstrating its broad applicability. acs.org

Another innovative route is the catalytic ring expansion of epoxides to oxetanes. As mentioned previously, a copper-catalyzed reaction with a difluorocarbene source can transform epoxides into α,α-difluoro-oxetanes. nus.edu.sg This method circumvents the challenges of traditional oxetane construction, which often struggle with precursor availability or undesired side reactions. nus.edu.sg Such novel transformations that re-imagine ring construction are pivotal for expanding the accessible chemical space of oxetane-containing compounds. researchgate.netrsc.org

Table 3: Comparison of Emerging Oxetane Ring Construction Methods

| Method | Key Reagents/Catalyst | Mechanism | Advantages |

|---|---|---|---|

| Intramolecular C–H Functionalization | Hypervalent iodine reagent, light | Radical-mediated 1,5-hydrogen atom transfer (HAT) followed by cyclization. | Accesses oxetanes from simple alcohols; powerful for late-stage functionalization. acs.org |

| Copper-Catalyzed Epoxide Ring Expansion | Copper catalyst, difluorocarbene source | Copper carbenoid formation, site-selective ring cleavage of epoxide, and cyclization. | Provides a novel route to functionalized oxetanes from readily available epoxides. nus.edu.sg |

| Cascade Reactions | Lewis or Brønsted acids | Tandem reactions where an oxetane is formed and then undergoes an intramolecular ring-opening. | Allows for rapid construction of complex heterocyclic scaffolds from oxetane intermediates. rsc.org |

Mechanistic Investigations of 3 Methyloxetane Reactivity

Ring-Opening Polymerization (ROP) of 3-Methyloxetane

The strained four-membered ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process that can be initiated through various mechanisms, including cationic, anionic, and controlled/living radical pathways. The resulting poly(this compound) is a polyether with a methyl group as a side chain. The characteristics and applications of the polymer are influenced by the polymerization method and the resulting molecular weight and architecture.

Elucidation of Cationic ROP Kinetics and Thermodynamics

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxetanes. The process is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), or other cationic initiators. researchgate.netbibliotekanauki.pl The polymerization of this compound, like other cyclic ethers, is driven by the relief of ring strain. wiley-vch.de

The kinetics of CROP of oxetanes are influenced by the substituent on the ring. researchgate.net For instance, the propagation rate constant in the BF₃-catalyzed polymerization of oxetanes varies with the degree of substitution at the 3-position. researchgate.net The concentration of propagating species, which can be determined by methods like phenoxyl end-capping, is a key parameter in kinetic analyses. researchgate.net

Thermodynamically, the polymerization is favored when the change in Gibbs free energy (ΔGₚ) is negative. wiley-vch.de This is typically the case for strained rings like oxetanes, where the enthalpic contribution from ring-strain relief outweighs the entropic decrease associated with polymerization. wiley-vch.de However, the polymerization is often an equilibrium process, and a significant concentration of unreacted monomer can remain. wiley-vch.de

The mechanism of CROP involves the formation of a tertiary oxonium ion as the active species. The polymerization can proceed via an "active chain end" mechanism, where the monomer adds to the growing polymer chain. researchgate.net In some systems, an "activated monomer" mechanism, where the initiator activates the monomer before addition, has been observed. researchgate.net The choice of initiator and catalyst system can significantly impact the polymerization mechanism and the properties of the resulting polymer, such as molecular weight distribution and functionality. researchgate.net

Controlled/Living Radical and Anionic Polymerization of this compound

While cationic polymerization is prevalent, this compound and its derivatives can also undergo controlled/living radical and anionic polymerization. These methods offer greater control over the polymer's molecular weight, polydispersity, and architecture. sigmaaldrich.com

Controlled/Living Radical Polymerization: Atom Transfer Radical Polymerization (ATRP) is a type of controlled radical polymerization that has been used for monomers containing oxetane (B1205548) groups. researchgate.net14.139.213 For example, 3-ethyl-3-(methacryloyloxy)methyloxetane, a monomer with an oxetane side group, has been polymerized via ATRP. researchgate.net This method allows for the synthesis of well-defined polymers and block copolymers. researchgate.net The polymerization proceeds through the opening of the vinyl group, leaving the oxetane ring intact. researchgate.net

Anionic Polymerization: Anionic ring-opening polymerization of oxetane-containing monomers has also been demonstrated. google.comgoogle.com For instance, monomers with both an oxetane and an oxirane ring can be selectively polymerized through the oxirane ring via an anionic mechanism, leaving the oxetane ring available for subsequent reactions. google.comgoogle.com This approach allows for the synthesis of polymers with oxetanyl groups on the side chain. google.comgoogle.com The choice of initiator, such as an alkali metal hydroxide (B78521) or alcoholate, is crucial for this process. google.com

Mechanistic Insights into Polymerization Catalyst Design

The design of catalysts is critical for controlling the ROP of this compound and achieving desired polymer properties. The catalyst's structure and the reaction conditions influence the polymerization mechanism, kinetics, and the structure of the final polymer. osti.govresearchgate.net

For cationic polymerization, Lewis acids like BF₃·OEt₂ are commonly used. bibliotekanauki.pl The initiator/catalyst system, which can include a polyol as an initiator and a boron trifluoride complex as a catalyst, plays a key role in determining the molecular weight distribution and functionality of the polymer. researchgate.net Even when conditions are chosen to promote a living polymerization, an "active chain end" mechanism may prevail, which can lead to the formation of oligomers and non-hydroxylic chain-end functionalities. researchgate.net However, using catalysts like boron trifluoride tetrahydrofuranate can allow for strict control over the average number of hydroxyl groups. researchgate.net

In the realm of controlled radical polymerization, the design of the initiator and catalyst is also paramount. For ATRP of oxetane-containing methacrylates, a copper-based catalyst system is often employed. researchgate.net

Recent advancements in catalysis have explored the use of well-defined supported catalysts, such as those on metal-organic frameworks (MOFs). osti.govresearchgate.net These systems allow for a more detailed understanding of the active sites and the polymerization mechanism through techniques like in-situ X-ray absorption spectroscopy. osti.govresearchgate.net For example, in ethylene (B1197577) polymerization, such studies have identified a Cr-ethyl species as the active catalyst structure. osti.gov Understanding the structure-function relationships in these catalysts is key to developing next-generation materials with improved efficiency and selectivity. osti.govresearchgate.net Furthermore, non-covalent anion-binding catalysis has emerged as a method for living cationic polymerization, offering a way to control the process through specific interactions with the propagating species. nih.gov

Non-Polymerization Ring-Opening Reactions of this compound

The strained four-membered ring of this compound makes it susceptible to ring-opening reactions with various reagents, leading to the formation of functionalized products without polymerization. These reactions can be initiated by nucleophiles or electrophiles.

Nucleophilic Ring-Opening Pathways and Product Divergence

The ring-opening of oxetanes can be achieved using a variety of nucleophiles. researchgate.net However, due to the lower ring strain of oxetanes compared to oxiranes, activation with a Lewis or Brønsted acid is often required to facilitate the ring-opening. researchgate.net

The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the oxetane ring. For 3-substituted oxetanes, the attack can occur at either the C2 or C4 position. The outcome of the reaction can also be influenced by the nature of the nucleophile and the reaction conditions.

For example, the reaction of vinyl oxetanes with diisopropyl dithiophosphate (B1263838) leads to nucleophilic ring-opening, while a less nucleophilic reagent like diethyl phosphoric acid results in ring expansion. acs.org

Electrophilic Activation and Subsequent Transformations

Electrophilic activation of the oxetane ring, typically by protonation or coordination to a Lewis acid, facilitates nucleophilic attack and ring-opening. researchgate.net This is a common strategy to overcome the relatively lower reactivity of oxetanes compared to epoxides.

Once the ring is opened, the resulting intermediate can undergo various subsequent transformations. For instance, the ring-opening of this compound derivatives can lead to the formation of diols or other functionalized acyclic compounds. The specific product formed depends on the nucleophile used and the reaction conditions.

Recent research has also explored the generation of radical species from oxetanes. core.ac.ukescholarship.orgresearchgate.netacs.org For example, visible light photoredox catalysis can be used to generate radicals at the 3-position of oxetanes from corresponding carboxylic acids. escholarship.orgresearchgate.netacs.org These radicals can then participate in various C-C bond-forming reactions, such as Giese additions to activated alkenes. researchgate.netacs.org The strain of the oxetane ring plays a role in the reactivity of these radical intermediates. core.ac.uk

Pericyclic and Rearrangement Reactions Involving the this compound Core

The reactivity of the this compound ring has been the subject of mechanistic investigations, particularly concerning its behavior under thermal conditions. These studies reveal that the primary reaction pathway for the unsubstituted and substituted oxetane core is a retro-[2+2] cycloaddition, a type of pericyclic reaction.

The thermal decomposition of this compound has been studied in detail between 660 and 760 K. rsc.org This unimolecular reaction leads to the formation of propene and formaldehyde. rsc.org The reaction proceeds through a concerted, but not necessarily synchronous, cleavage of the two carbon-oxygen bonds in the oxetane ring.

Kinetic parameters for the thermal decomposition of this compound have been determined. The reaction is found to be pressure-independent at higher pressures, and the high-pressure rate coefficient (k∞) can be described by the Arrhenius equation. rsc.org

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

| Reaction Product | log(A / s⁻¹) | Eₐ (kJ mol⁻¹) | Temperature Range (K) | Reference |

| Propene + Formaldehyde | 15.38 ± 0.27 | 258.7 ± 3.7 | 660-760 | rsc.org |

This table presents the Arrhenius parameters for the unimolecular decomposition of this compound into propene and formaldehyde. The data is from studies conducted in the pressure-independent range. rsc.org

In addition to thermal decomposition, the reactivity of this compound has been explored through its reaction with methyl radicals. rsc.org These reactions involve hydrogen-atom abstraction from the different positions on the oxetane ring. While not a classic intramolecular rearrangement, this process involves the transformation of the this compound molecule. The rates of hydrogen-atom abstraction from the various sites on the this compound molecule have been determined over a temperature range of 100–200 °C. rsc.org

Advanced Spectroscopic and Computational Characterization of 3 Methyloxetane Systems

Sophisticated Spectroscopic Techniques for Structural and Conformational Analysis

The precise characterization of 3-methyloxetane, a chiral cyclic ether, necessitates the application of advanced spectroscopic methods. These techniques provide unparalleled insight into its three-dimensional structure, stereochemistry, and dynamic conformational behavior.

Multi-Dimensional NMR Spectroscopy for Stereochemical Assignment in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule like this compound, while one-dimensional ¹H and ¹³C NMR provide initial data, multi-dimensional NMR techniques are indispensable for unambiguous stereochemical assignment.

Detailed analysis of poly(this compound) has demonstrated the power of NMR in resolving complex structural features. researchgate.net In the monomer, techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying which protons are adjacent in the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds) between protons and carbons. For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is critical. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments identify protons that are close in space, which allows for the determination of the relative orientation of the methyl group with respect to the oxetane (B1205548) ring protons, thus defining the molecule's three-dimensional structure.

Table 1: Representative Multi-Dimensional NMR Techniques for this compound Analysis

| Technique | Information Provided | Application to this compound |

| COSY | Correlates J-coupled protons. | Maps the spin-spin coupling network within the oxetane ring and with the methyl group. |

| HSQC | Correlates protons to their directly bonded carbons. | Unambiguously assigns ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. |

| HMBC | Shows 2-3 bond correlations between protons and carbons. | Confirms the molecular skeleton and the position of the methyl group at C3. |

| NOESY | Identifies protons that are close in space (<5 Å). | Determines the spatial arrangement and stereochemistry by observing through-space interactions. |

Vibrational and Chiroptical Spectroscopy for Conformational Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its conformation. For a chiral molecule such as this compound, chiroptical methods like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) offer a powerful layer of analysis. rsc.orgvanderbilt.edu

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. vanderbilt.edu This technique is exquisitely sensitive to the molecule's absolute configuration and its conformational landscape in solution. By comparing experimentally obtained VCD spectra with quantum chemical predictions for different possible conformers, researchers can determine the dominant conformations and the energy barriers between them. rsc.orgmdpi.com The robustness of VCD signals, particularly for specific vibrational modes, can serve as a reliable indicator of the molecule's absolute configuration. researchgate.net

High-Resolution Mass Spectrometry for Reaction Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for mapping the reaction pathways of this compound, particularly in complex processes like oxidation. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of an ion. nih.gov

In studies of the oxidation of related cyclic ethers like 2-methyloxetane, HRMS coupled with techniques like multiplexed photoionization has been used to identify a wide array of reaction intermediates and products. acs.orgresearchgate.net For this compound, this approach can distinguish between different isomeric products formed through various reaction channels, such as ring-opening or hydrogen abstraction. By identifying key intermediates, HRMS helps to construct a detailed mechanistic picture of how the molecule is consumed and transformed, which is vital for applications in combustion and atmospheric chemistry. researchgate.netepa.govnih.gov

Quantum Chemical and Molecular Modeling of this compound

Computational chemistry provides theoretical insights that complement and guide experimental investigations. Quantum chemical calculations are essential for interpreting spectroscopic data and understanding the intrinsic electronic properties and reactivity of this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. wikipedia.orgscispace.com DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths and angles for its most stable conformation.

Furthermore, DFT provides critical information about the molecule's electronic properties. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to predict reactivity. The energy and location of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. orientjchem.org A calculated Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions and reaction sites. orientjchem.org

Table 2: Key Parameters from DFT Analysis of this compound

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy 3D structure. | Provides foundational data on bond lengths and angles. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap indicates chemical reactivity and electronic transition energy. |

| MEP Surface | Molecular Electrostatic Potential mapped onto the electron density surface. | Visually identifies sites for electrophilic and nucleophilic attack. |

| Reactivity Indices | Calculated values for electronegativity, hardness, and electrophilicity. | Quantitatively predicts the molecule's overall reactivity trends. scispace.com |

Ab Initio Calculations of Spectroscopic Parameters and Reaction Intermediates

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, particularly high-level approaches like Coupled Cluster (CC) theory (e.g., CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry. nih.govunizar.es

These calculations are invaluable for predicting highly accurate spectroscopic parameters. For instance, ab initio methods can compute NMR chemical shifts and coupling constants, as well as vibrational frequencies for IR and Raman spectra. arxiv.org This theoretical data is essential for interpreting and assigning experimental spectra, especially for complex systems or transient species. rsc.org

Moreover, ab initio calculations are critical for studying reaction mechanisms by characterizing the potential energy surface. They can accurately determine the structures and energies of short-lived reaction intermediates and transition states. acs.orgnih.gov This information is fundamental for calculating reaction rates and understanding the kinetic and thermodynamic factors that control the transformation of this compound. arxiv.org

Molecular Dynamics Simulations of Poly(this compound) Architectures

Molecular dynamics (MD) simulations have become a powerful and reliable tool for predicting the material properties of polymers and for understanding the relationship between their structure and function at an atomic level. rsc.org In the context of poly(this compound) and its derivatives, MD simulations provide critical insights into the conformational dynamics, thermomechanical properties, and intermolecular interactions that govern the macroscopic behavior of these materials. These computational methods allow for the high-flux design and screening of new materials at a lower cost compared to extensive experimental synthesis and testing. rsc.org

Simulations are typically conducted using established force fields to model the interatomic potentials. The process often involves constructing amorphous polymer cells, which are then subjected to energy minimization and equilibration protocols. To obtain system configurations at ambient temperature and pressure, the simulation temperature and pressure are often decreased in a stepwise manner. rsc.org For instance, a typical annealing procedure might start at high temperature and pressure (e.g., 900 K and 3 GPa) and gradually be reduced to standard conditions (e.g., 298 K and 0.1 MPa). rsc.org

A primary application of MD simulations for poly(this compound) systems is the prediction of key thermomechanical properties. The glass transition temperature (Tg), a crucial parameter that defines the operational temperature range of a polymer, can be determined by analyzing the temperature dependence of the specific volume. rsc.orgrsc.org According to the Fox-Flory free volume theory, a distinct change in the slope of the specific volume versus temperature plot indicates the transition from a glassy to a rubbery state, thereby identifying Tg. rsc.org

Computational studies on nitramino oxetane polymers, which share the polyoxetane backbone, have demonstrated how pendant chains influence Tg and mechanical properties. rsc.orgnih.gov For example, polymers with a higher content of polar –NCH3NO2 groups tend to exhibit slightly higher Tg values due to stronger electrostatic interactions that reduce the mobility of the polymer chains. nih.gov

The mechanical properties, including Young's modulus (E), bulk modulus (K), shear modulus (G), and Poisson's ratio, are calculated based on the stress-strain response of the simulated polymer system under small deformations. rsc.orgnih.gov These moduli characterize the material's tensile elasticity, incompressibility, and rigidity, respectively. rsc.org Simulations have shown that for certain nitramino oxetane polymers, the elastic moduli (E, K, and G) decrease as the number of –CH2 groups in the pendant chains increases. rsc.org The Poisson's ratio for these designed polymers is consistently around 0.3, which is indicative of good plastic properties. rsc.org

Table 1: Predicted Mechanical Properties of Select Oxetane Polymers from MD Simulations

| Property | Description | Typical Predicted Value |

|---|---|---|

| Young's Modulus (E) | Measure of tensile stiffness | Varies with side-chain structure rsc.org |

| Bulk Modulus (K) | Measure of resistance to compression | Varies with side-chain structure rsc.org |

| Shear Modulus (G) | Measure of rigidity | Varies with side-chain structure rsc.org |

| Poisson's Ratio | Ratio of transverse to axial strain | ~0.3 rsc.org |

MD simulations are also employed to investigate the compatibility and interaction energies between polyoxetane binders and other components, which is particularly relevant in the formulation of polymer-bonded explosives (PBXs) and other composite materials. nih.govresearchgate.net The binding energy between a polymer and another substance can be calculated to predict their compatibility. nih.gov For instance, in a study of PBXs based on 3-nitro-1,2,4-triazol-5-one (NTO), the compatibility of various binders, including poly-3-nitratomethyl-3-methyl oxetane (Poly-NIMMO), was ranked based on binding energy calculations. nih.gov

The cohesive energy density (CED) is another important parameter derived from MD simulations, which relates to the energy required to separate molecules and is often used to predict the safety and stability of energetic materials. nih.govresearchgate.net Studies have shown that the safety of NTO-based PBXs follows the order of NTO/GAP > NTO/Poly-NIMMO > NTO/HTPB > NTO/EVA > NTO/Estane5703, as verified by their cohesive energy densities. nih.gov Furthermore, analysis of the radial distribution function can reveal the nature of intermolecular interactions, such as hydrogen bonds between the polymer and other molecules. nih.gov For Poly-NIMMO, the primary interaction with NTO involves hydrogen bonds between the oxygen atoms of the polymer and hydrogen atoms of NTO. nih.gov

The dynamics of polymer behavior at interfaces, such as polymer melt-wall interactions, can also be explored. researchgate.net MD simulations have been used to understand the mechanisms of wall slip for different polymers. researchgate.net A study comparing high-density polyethylene (B3416737) (HDPE), poly(dimethylsiloxane) (PDMS), and a block copolymer of poly(3,3-bis(azidomethyl)-oxetane) (BAMO) and poly(3-azidomethyl)-3-methyl-oxetane (AMMO) found that while the cohesive energy densities were similar, the energy of adhesion was significantly higher for the BAMO/AMMO copolymer on an iron oxide surface. researchgate.net This suggests that for these systems, wall slip is more likely governed by an adhesive failure mechanism at the polymer-wall interface. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(this compound) | - |

| Poly(3-methylnitramino methyl-3-methyl oxetane) | PMNAMMO |

| Poly(bis-(3-methyl nitramino-methyl)oxetane) | PBMNAMO |

| 3-nitro-1,2,4-triazol-5-one | NTO |

| Poly(3-nitratomethyl-3-methyl oxetane) | Poly-NIMMO |

| Glycidyl (B131873) azide (B81097) polymer | GAP |

| Hydroxy-terminated polybutadiene (B167195) | HTPB |

| Ethylene-vinyl acetate (B1210297) copolymer | EVA |

| Ester urethane | Estane5703 |

| High-density polyethylene | HDPE |

| Poly(dimethylsiloxane) | PDMS |

| Poly(3,3-bis(azidomethyl)-oxetane) | BAMO |

| Poly(3-azidomethyl)-3-methyl-oxetane | AMMO |

Applications of 3 Methyloxetane in Advanced Materials Science and Organic Synthesis

Tailoring Poly(3-Methyloxetane) for High-Performance Materials

Polymers derived from this compound and its functionalized analogues, collectively known as polyoxetanes, are a significant class of materials. The ability to introduce various functional groups onto the 3-position of the oxetane (B1205548) ring allows for the synthesis of polymers with a wide range of properties, from energetic materials to biocompatible polymers. Cationic ring-opening polymerization is the primary method used to synthesize these polymers, often yielding high molecular weight materials. google.com The resulting polyethers can be engineered for specific high-performance applications by carefully selecting the monomer and polymerization conditions.

The synthesis of block copolymers incorporating this compound derivatives allows for the combination of distinct polymer properties into a single macromolecule. For instance, novel azide (B81097) binders have been created by polymerizing 3-azidomethyl-3-methyloxetane (AMMO) using a trifunctional glycidyl (B131873) azide polymer (TGAP) as a macromolecular initiator. energetic-materials.org.cn This process yields glycidyl azide-b-(3-azidomethyl-3-methyl oxetane) copolymers, P(GA-b-AMMO), with controlled molecular weights and high yields. energetic-materials.org.cn The resulting copolymers exhibit significantly improved mechanical properties compared to the TGAP homopolymer, with elongations reaching up to 261%. energetic-materials.org.cn

Similarly, triblock copolymers such as poly(3-nitratomethyl-3-methyloxetane)-HTPB-poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO-HTPB-polyNIMMO) have been synthesized by the cationic ring-opening polymerization of NIMMO in the presence of hydroxyl-terminated polybutadiene (B167195) (HTPB). bibliotekanauki.pl These copolymers are being explored as potential energetic propellant binders. bibliotekanauki.pl

Hyperbranched and dendritic polymers based on substituted oxetanes represent another frontier. Star-shaped azide copolymers have been synthesized with hyperbranched polyether cores and linear arms of poly(3,3'-bis-azidomethyl oxetane) (poly(BAMO)). mdpi.com Furthermore, the cationic ring-opening polymerization of monomers like 3-ethyl-3-(hydroxymethyl)oxetane can produce hyperbranched polyethers, and this process can be initiated from a core molecule like trimethylolpropane (B17298) to control the polymer architecture. researchgate.netmdpi.com These highly branched, three-dimensional globular structures possess unique characteristics such as low viscosity and a high concentration of terminal functional groups compared to their linear counterparts. researchgate.net

Polymers derived from functionalized 3-methyloxetanes, particularly those bearing energetic groups like azide (-N₃) or nitrate (B79036) ester (-ONO₂), are critical components in high-performance composite materials. Energetic polyoxetanes such as poly(3-azidomethyl-3-methyloxetane) (polyAMMO) and poly(3,3-bis(azidomethyl)oxetane) (polyBAMO) serve as high-energy binders in solid propellants and polymer-bonded explosives (PBXs). mdpi.comnih.gov These binders not only provide structural integrity to the composite but also contribute significantly to the total energy output upon decomposition. mdpi.com

The inclusion of these energetic polymers can enhance the performance of traditional formulations. For example, copolymers of BAMO and AMMO are noted for their favorable properties, making them suitable for rocket fuels and explosives. mdpi.com Another derivative, poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO), is used as an energetic binder in low-vulnerability gun propellants, high-impulse rocket propellants, and PBXs. aston.ac.uk These polymers can also be integrated into elastomeric composites designed to act as simulants for contraband substances like explosives, which are used for calibrating security detection instruments. aston.ac.uk

The polyether backbone of poly(this compound) is an excellent scaffold for creating solid polymer electrolytes (SPEs) for all-solid-state lithium-ion batteries. By attaching oligo(ethylene oxide) side chains to the polymer, it is possible to create materials with high ionic conductivity. jst.go.jp New types of SPEs have been prepared by the cationic ring-opening copolymerization of mono-oxetanes and bis-oxetanes functionalized with oligo(ethylene oxide) units. jst.go.jp The resulting cross-linked networks show that the oligo(ethylene oxide) side chains act as efficient plasticizing agents, enhancing ion mobility. jst.go.jp Maximum ionic conductivities of up to 1.0 × 10⁻⁴ S cm⁻¹ have been achieved with these systems. jst.go.jp

Hyperbranched polyethers derived from this compound analogs are also promising for SPEs. A thermally stable polymer matrix comprising a hyperbranched polyether, poly(3-{2-[2-(2-hydroxyethoxy) ethoxy] ethoxy}methyl-3'-methyloxetane) (PHEMO), has been developed for lithium-ion batteries. researchgate.net Similarly, copolymerizing 3-{2-[2-(2-methoxyethoxy)ethoxy]-ethoxy} methyl-3-methyloxetane (MEMO) with 3-hydroxymethyl-3-methyloxetane (HMO) yields a hyperbranched electrolyte with both high ionic conductivity and good mechanical strength. researchgate.net

In the realm of coatings, derivatives of poly(3-substituted-3-hydroxymethyl)oxetane, such as the full or partial nitrate esters, can be used to formulate coatings with properties similar to nitrocellulose but with superior stability. google.com Additionally, polyethers produced from the ring-opening polymerization of oxetanes have found general applications in coatings and adhesives. ontosight.ai

Integration of Poly(this compound) in Functional Composite Materials

This compound as a Versatile Synthon in Complex Molecule Synthesis

In organic synthesis, a synthon is a conceptual fragment of a molecule that corresponds to a potential synthetic operation, a concept central to retrosynthetic analysis. numberanalytics.com The this compound unit, due to its inherent ring strain and defined three-dimensional structure, serves as a valuable synthon. acs.org This strained cyclic ether is reactive enough to undergo ring-opening with nucleophiles, rearrangements, and ring expansions, facilitating the synthesis of complex molecules. acs.org At the same time, the oxetane ring is stable under many reaction conditions, allowing it to be carried through multi-step syntheses. acs.org In medicinal chemistry, it has gained significant interest as a replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility. acs.org

The controlled introduction of the this compound moiety into larger molecules is a key challenge and area of active research. A primary method for forming the oxetane ring is through the intramolecular cyclization of a 1,3-diol precursor. acs.org By employing stereoselective reduction methods to create syn- or anti-1,3-diols, subsequent cyclization can lead to the formation of stereodefined 2,4-disubstituted oxetanes. acs.orguniba.it

For example, a chemoenzymatic approach using whole-cell biocatalysts can achieve regio- and stereoselective reduction of 1,3-aryldiketones to afford chiral β-hydroxyketones or 1,3-diols in high yields (up to 95%) and enantiomeric excesses (up to 96%). uniba.it These chiral diols can then be stereospecifically cyclized into the corresponding optically active oxetanes. uniba.it This methodology provides access to a diverse range of stereo-defined aryloxetanes, demonstrating precise control over the introduction of the oxetane scaffold. uniba.it

The strain energy of the oxetane ring can be harnessed to drive reactions where the ring is opened and its atoms are incorporated into new, often larger, heterocyclic systems. acs.orgresearchgate.net This strategy transforms the oxetane from a simple cyclic ether into a versatile building block for a variety of other heterocycles.

A notable example involves the rearrangement of 3-(nitromethylene)oxetanes, derived from oxetan-3-one, which can be converted into isoxazole-4-carboxaldehydes. acs.org This transformation proceeds through a proposed strained oxetene intermediate that undergoes ring-opening and subsequent cyclization. acs.org This cascade reaction has been developed into a one-pot process with a broad scope, allowing for the synthesis of isoxazoles with diverse substitutions. acs.org In other work, N,O-, N,S-, and N,N-acetals derived from oxetan-3-one have been used as precursors for the synthesis of morpholines, thiomorpholines, and piperazines. acs.org These examples highlight the utility of ring-opened oxetane derivatives as synthons for constructing a wide array of valuable heterocyclic compounds. acs.org

Table of Mentioned Chemical Compounds

Chemo- and Stereoselective Introduction of Oxetane Moieties into Organic Scaffolds

Immobilization and Catalytic Applications of this compound Derived Structures

The unique properties of polymers derived from this compound, such as their flexible polyether backbone and moderate polarity, have made them attractive candidates for use as supports in catalysis. These characteristics can enhance the catalytic activity by providing a favorable microenvironment for the catalytic centers, potentially overcoming some limitations of more rigid and less polar supports like polystyrene. Research in this area has primarily focused on the immobilization of phase-transfer catalysts (PTCs) onto polyoxetane resins.

One of the notable applications involves the use of polyoxetane resin-supported quaternary onium salts as effective phase-transfer catalysts. oup.comoup.com These catalysts have been successfully employed in etherification reactions, demonstrating the practical utility of this compound derived structures in facilitating organic synthesis.

The synthesis of these polymeric PTCs begins with the cationic ring-opening copolymerization of an oxetane monomer containing a terminal bromine, such as Br(CH₂)nOCH₂-X, with a bisoxetane crosslinking agent, where X represents the 3-methyl-3-oxetanyl group. oup.comoup.com The pendant bromoalkyl groups on the resulting soft and moderately polar polyoxetane resin serve as ideal sites for the immobilization of the catalytic species. The subsequent quaternization of these terminal bromine atoms with a tertiary amine, like tributylamine, or a tertiary phosphine, such as tributylphosphine, yields the polymer-supported quaternary onium salt. oup.comoup.com This process securely anchors the catalytically active onium salt to the flexible polyoxetane network.

The efficacy of these this compound-derived supported catalysts has been demonstrated in the etherification of various hydroxy compounds with alkyl halides. oup.comoup.com These reactions, conducted under phase-transfer conditions, have resulted in good yields of the desired ether products within relatively short reaction times, indicating that the catalytic activities are comparable to those of unsupported analogues like tetrabutylammonium (B224687) bromide. oup.comoup.com

A key advantage of immobilizing catalysts on these polymeric supports is the ease of separation from the reaction mixture and the potential for catalyst recycling. The polyoxetane-supported PTCs can be recovered by simple filtration and have shown high catalytic activity over multiple reaction cycles. For instance, in the etherification of 3-hydroxymethyl-3-methyloxetane with 1,4-dibromobutane, a polyoxetane-supported PTC maintained a high level of activity over ten repeated uses. oup.comoup.com

The following table summarizes the performance of a poly(this compound)-supported tributylammonium (B8510715) salt as a phase-transfer catalyst in the synthesis of ethers from various alcohols and phenols.

Table 1: Ether Synthesis using a Poly(this compound)-Supported Tributylammonium Catalyst

| Hydroxy Compound | Alkyl Halide | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| 1-Octanol | Benzyl Bromide | 1.0 | 98 |

| Benzyl Alcohol | Benzyl Bromide | 1.0 | 97 |

| Phenol | Benzyl Bromide | 1.5 | 98 |

| Phenol | 1-Bromobutane | 3.0 | 94 |

| 3-Hydroxymethyl-3-methyloxetane | 1,4-Dibromobutane | 1.0 | 95 |

Data sourced from Motoi, M., et al. (1989). oup.comoup.com

The research in this area underscores the potential of this compound-derived polymers as effective and reusable supports for catalysts, particularly in phase-transfer catalysis, offering a practical approach to more sustainable chemical processes.

Future Prospects and Interdisciplinary Research Directions for 3 Methyloxetane Chemistry

Sustainable and Green Chemistry Approaches for 3-Methyloxetane Synthesis

The increasing demand for oxetane (B1205548) derivatives in pharmaceuticals and materials science has necessitated the development of more sustainable and environmentally friendly synthetic methods, moving away from traditional protocols that often require harsh conditions or hazardous reagents. acs.org A significant focus of green chemistry is the use of renewable starting materials and energy-efficient processes. One such approach starts from 2-(hydroxymethyl)-2-methylpropane-1,3-diol, which can be reacted with diethyl carbonate to yield 3-methyl-3-oxetanemethanol, a key precursor. vulcanchem.com

Emerging strategies for the synthesis of the oxetane ring include:

Enzymatic Catalysis : The use of lipases, such as Candida antarctica, enables the enzymatic esterification for oxetane synthesis under mild conditions. vulcanchem.com While yields may be moderate, this method represents a significant step towards greener processes.

Microwave-Assisted Synthesis : Microwave-assisted cyclization has been shown to dramatically reduce reaction times from hours to minutes, offering a more energy-efficient alternative to conventional heating. vulcanchem.com

Photocatalysis : Photoinduced intermolecular Hydrogen Atom Transfer (HAT) reactions, driven by visible light, provide a powerful and sustainable strategy for forming C-C bonds and constructing the oxetane ring under mild conditions. acs.org This contrasts with traditional Paternò-Büchi cycloadditions which often require high-energy UV light that can lead to side product formation. acs.orgnih.gov

Solvent-Free Processes : The development of solvent-free manufacturing processes for oxetane derivatives offers substantial environmental benefits by eliminating hazardous waste and reducing storage and handling costs. google.com

These modern methods represent a shift towards atom economy, reduced energy consumption, and the avoidance of toxic chemicals, aligning with the core principles of green chemistry. acs.orgresearchgate.net

Exploiting this compound in Self-Healing Polymers and Responsive Materials

The ability of the oxetane ring to undergo ring-opening polymerization makes it an excellent candidate for the creation of advanced polymers with tailored properties. ontosight.ai Derivatives of this compound are being increasingly explored for their potential in creating self-healing and responsive materials for high-performance applications.

Self-healing capabilities are crucial for extending the lifespan and improving the reliability of materials used in demanding environments, such as electronics and energy devices. acs.org Research has demonstrated the use of molecules like 3-chloro-3-methyl oxetane in the formulation of self-healing polyurethane (PU) materials. These materials can autonomously repair damage, enhancing durability.

In the field of flexible electronics, oxetane-derived cross-linkers are proving to be game-changers. acs.org For instance, novel cross-linkers such as 4,5-(this compound)dicarboxylate imidazole (B134444) have been used in flexible perovskite solar cells. acs.org In this application, the oxetane-based molecule helps to form a durable barrier that protects against moisture and oxygen, regulates the crystallization of the perovskite film to reduce strain, and ultimately enhances the environmental and operational stability of the device. acs.org The cross-linking establishes a robust network that effectively distributes stress, preventing localized failure and improving the material's toughness. acs.org

Furthermore, the polymerization of functionalized oxetanes can produce responsive materials, such as pH- and thermosensitive hydrogels, which can be designed to release specific compounds upon external stimulation. mdpi.com The incorporation of this compound derivatives into polymer backbones allows for fine-tuning of mechanical properties and chemical resistance, making them suitable for advanced coatings, adhesives, and biomedical applications. chemimpex.comchemimpex.comchemimpex.com

Advanced Computational Design of Oxetane-Based Systems

Computational chemistry has become an indispensable tool for accelerating the design and screening of new materials, providing deep insights into structure-property relationships before committing to costly and time-intensive laboratory synthesis. For oxetane-based systems, molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are being used to predict key material properties. rsc.orgmdpi.com

A comprehensive computational study on nitramino oxetane polymers, which are potential next-generation energetic binders, highlights the power of this approach. rsc.org Researchers have designed various polymers with a poly(n-oxapropylene) main chain and different pendant groups, calculating their enthalpy of formation (EOF), density, glass transition temperature (Tg), and elastic moduli. rsc.org The simulations revealed that energetic groups like –NCH3NO2 are favorable for increasing EOF, density, and elastic moduli, while –CH2 groups are generally unfavorable for these properties. rsc.org The glass transition temperature was found to have a non-monotonic relationship with the length of the pendant chain. rsc.org

| Pendant Chain Structure | Effect on Enthalpy of Formation (EOF) | Effect on Density | Effect on Elastic Moduli | Effect on Glass Transition Temperature (Tg) |

|---|---|---|---|---|

| –CH2 groups | Unfavorable | Unfavorable | Unfavorable | Non-monotonic (minimum at 1-2 groups) |

| –NCH3NO2 groups | Favorable | Favorable | Favorable | Increases Tg |

Quantum chemical calculations have also been employed to screen the reactivity of oxetane-based monomers in cationic polymerization. mdpi.com These studies have shown that the polymerization rate is proportional to the basicity of the monomer and the ring strain, providing a theoretical framework for selecting and designing monomers for specific polymerization kinetics. mdpi.com Furthermore, computational methods are crucial for understanding the three-dimensional conformations of complex oxetane-containing molecules, which is vital for applications in medicinal chemistry. acs.orgacs.org

Cross-Disciplinary Applications of this compound Derived Architectures

The versatility of the this compound ring and its derivatives has led to their application in a wide array of scientific and industrial sectors. The ability to functionalize the ring allows for the creation of diverse molecular architectures with tailored properties. chemimpex.com

Advanced and Energetic Materials: In materials science, polymers derived from this compound are used to create specialty materials, including advanced coatings and adhesives with enhanced durability and chemical resistance. chemimpex.comchemimpex.com A significant area of application is in energetic materials. at.ua Polymers such as poly(3-azidomethyl-3-methyloxetane) (poly-AMMO), poly(3,3-bis(azidomethyl)oxetane) (poly-BAMO), and poly(3-nitratomethyl-3-methyl oxetane) (polyNIMMO) are key components in modern energetic formulations, serving as high-performance binders in rocket propellants and explosives. mdpi.comrsc.orgat.ua These energetic polymers provide a flexible polyether backbone combined with high-energy functional groups. rsc.orgmdpi.com

Agrochemicals and Specialty Chemicals: Derivatives such as 3-(chloromethyl)-3-methyloxetane (B1585086) serve as reactive intermediates for creating a wide range of specialty chemicals, including the formulation of effective pesticides and herbicides for agriculture. chemimpex.comchemimpex.com

The table below summarizes some key derivatives and their application areas.

| This compound Derivative | Primary Application Area(s) | Reference(s) |

|---|---|---|

| 3-Amino-3-methyloxetane | Pharmaceuticals, Polymer Chemistry | chemimpex.com |

| 3-(Chloromethyl)-3-methyloxetane | Organic Synthesis, Pharmaceuticals, Agrochemicals, Polymers (Coatings, Adhesives) | chemimpex.comchemimpex.com |

| Poly(3-azidomethyl-3-methyl oxetane) (poly-AMMO) | Energetic Binders (Propellants, Explosives) | mdpi.comat.ua |

| Poly(3-nitratomethyl-3-methyl oxetane) (polyNIMMO) | Energetic Binders, Thermoplastic Elastomers | at.ua |

| 4,5-(this compound)dicarboxylate imidazole | Cross-linker for Flexible Solar Cells | acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high regioselectivity in the alkylation of 3-methyloxetane derivatives?

- Methodological Answer : Alkaline conditions and phase-transfer catalysts (e.g., sodium hydroxide with tetrabutylammonium bromide) are critical for regioselective synthesis. For instance, Daikin Industries (2004) demonstrated that maintaining an alkali two-phase system (organic solvent/alkali aqueous solution) minimizes side reactions like oxetane ring cleavage, enabling efficient synthesis of derivatives such as 3-fluoroalkoxymethyl-3-methyloxetane .

Q. How can ¹H NMR spectroscopy be optimized to confirm the structural integrity of this compound derivatives during protein functionalization?

- Methodological Answer : Boutureira and Mar (2017) utilized ¹H NMR to distinguish between alkylation at engineered cysteine residues versus nonspecific disulfide bond disruptions. Key spectral markers include shifts in methylene (-CH₂-) and oxetane ring protons (δ 4.2–4.6 ppm) .

Q. What analytical techniques are essential for ensuring the purity of this compound derivatives in polymer synthesis?

- Methodological Answer : Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for purity assessment. For example, studies on copolymers of this compound derivatives (e.g., 3-acryloyloxymethyl-3′-methyloxetane) required GC to confirm monomer ratios (>98% purity) and NMR to verify backbone integrity .

Advanced Research Questions

Q. What kinetic models accurately describe the thermal decomposition of this compound under varying combustion conditions?

- Methodological Answer : Zalotai et al. (1990) employed shock tube experiments and RRKM (Rice–Ramsperger–Kassel–Marcus) theory to model decomposition kinetics. Key parameters include activation energies (~220 kJ/mol) and collisional energy transfer efficiencies, which vary with pressure (1–10 atm) and temperature (800–1200 K) .

Q. How does the incorporation of this compound monomers influence the ionic conductivity of copolymer electrolytes?

- Methodological Answer : YE Lin et al. (2007) synthesized poly(this compound-co-ethylene oxide) and observed enhanced ionic conductivity (up to 1.2×10⁻³ S/cm at 25°C) due to increased segmental mobility. Electrochemical impedance spectroscopy (EIS) and differential scanning calorimetry (DSC) were used to correlate conductivity with glass transition temperatures (Tg) .

Q. What experimental strategies mitigate disulfide bond disruption during site-selective protein modification with this compound reagents?

- Methodological Answer : Boutureira and Mar (2017) optimized reaction pH (8.5–9.0) and used tris(2-carboxyethyl)phosphine (TCEP) to reduce nonspecific disulfide re-oxidation. Post-reaction, MALDI-TOF mass spectrometry confirmed selective alkylation at engineered cysteine sites .

Q. How can stoichiometric ratios of dinitrogen pentoxide be optimized for synthesizing NIMMO (3-(nitratomethyl)-3-methyloxetane) without over-nitration?

- Methodological Answer : Short reaction times (<2 hours) and precise stoichiometry (2.46 equivalents of N₂O₅ per hydroxyl group) prevent over-nitration. Monitoring via FT-IR (disappearance of -OH stretches at 3400 cm⁻¹) ensures controlled conversion to NIMMO, a precursor for energetic polymers .

Q. What computational approaches resolve discrepancies in reported rate constants for this compound decomposition?

- Methodological Answer : Comparative studies using high-level ab initio methods (e.g., CCSD(T)/CBS) and master equation simulations reconcile differences in experimental rate constants. For example, collisional energy transfer efficiencies (⟨ΔE⟩) from Zalotai et al. (1990) were validated against laser-induced fluorescence (LIF) data .

Data Contradiction Analysis

Q. How do conflicting reports on the reactivity of this compound with methyl radicals inform mechanistic studies?

- Analysis : Duke and Holbrook (1984) reported competing pathways—H-abstraction vs. ring-opening—depending on radical concentration. Discrepancies arise from differences in pulse radiolysis setups (low-pressure vs. high-pressure reactors). Transition-state theory (TST) calculations and isotopic labeling (e.g., deuterated methyl radicals) can clarify dominant pathways .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.